2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione

Medicinal Chemistry SAR Isomer Differentiation

Fragment-based CNS drug discovery often lacks compact bifunctional building blocks with a free secondary amine. This compound fills that gap: • 4-Piperidinyl-sultam core aligns with published OGA inhibitor scaffolds • Free piperidine NH enables rapid amide, sulfonamide, and urea library synthesis • Fragment-like profile (MW 204.29, XLogP -0.2, 1 rotatable bond) suits CNS drug space Supplied with ≥95% purity; ideal for SAR and targeted covalent inhibitor programs.

Molecular Formula C8H16N2O2S
Molecular Weight 204.29
CAS No. 688020-17-9
Cat. No. B2617841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione
CAS688020-17-9
Molecular FormulaC8H16N2O2S
Molecular Weight204.29
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2CCNCC2
InChIInChI=1S/C8H16N2O2S/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8/h8-9H,1-7H2
InChIKeyLFHWVCNZGTVNBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Piperidine-Sultam Building Block: Overview


2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS 688020-17-9), also named 2-(piperidin-4-yl)isothiazolidine 1,1-dioxide or N-(piperidine-4-yl)-1,3-propanesultam, is a heterocyclic small molecule (C8H16N2O2S, MW 204.29 g/mol) that combines a piperidine ring with a cyclic sulfonamide (sultam) moiety [1]. The compound features a secondary amine (piperidine NH) as a synthetic handle and a 1,1-dioxo-isothiazolidine ring that imparts distinct electronic and hydrogen-bonding properties (XLogP3-AA = -0.2, H-bond donors = 1, H-bond acceptors = 4) [1]. It is classified under GHS as a skin/eye/respiratory irritant (H315, H319, H335) [2].

Secondary amine handle enables selective N-functionalization for library synthesis
Conformationally rigid scaffold with single rotatable bond supports SAR studies
Sultam moiety serves as lactam bioisostere for kinase and GPCR ligand design

Why Regioisomeric or Simple Sultam Substitution Fails


The 4-position attachment of the isothiazolidine-1,1-dioxide ring to the piperidine core is not arbitrary: moving the substitution to the 3-position (CAS 1016767-90-0) alters the spatial orientation of the secondary amine relative to the sultam ring, which can significantly impact molecular recognition in target binding pockets [1]. Direct comparison of computed physicochemical parameters shows that 2-(piperidin-3-yl)isothiazolidine 1,1-dioxide (CAS 1016767-90-0) shares the same molecular formula (C8H16N2O2S, MW 204.29) but differs in InChI Key and 3D geometry . Additionally, compared to unsubstituted 1,3-propanesultam (CAS 5908-62-3, C3H7NO2S, MW 121.16), our compound carries a piperidine NH handle (pKa ~9-10) that enables selective N-functionalization (acylation, alkylation, sulfonylation) without affecting the sultam ring [1]. These regioisomeric and functional-group differences make simple in-class substitution problematic for structure-activity relationship (SAR) studies or library synthesis.

Regioisomer 3-position isomer (CAS 1016767-90-0) alters amine spatial orientation and may shift target engagement geometry
N-methyl analog N-Methyl-1,3-propanesultam lacks the free secondary amine, eliminating orthogonal derivatization capability
Methylene spacer Methylene-spaced analog adds a rotatable bond, increasing conformational entropy and potentially reducing binding affinity in rigid sites

Quantitative Evidence for Selecting This Compound


Regioisomeric Identity and Molecular Shape

The 4-substituted piperidine isomer (target compound) presents the secondary amine at a distance of approximately 5.5 Å from the sultam sulfur atom, whereas the 3-substituted isomer (CAS 1016767-90-0) places the amine at approximately 4.0 Å with a different dihedral angle [1]. Both compounds share the molecular formula C8H16N2O2S and MW 204.29, but their distinct InChI Keys (target: LFHWVCNZGTVNBE-UHFFFAOYSA-N; comparator: derived from O=S1(=O)CCCN1C1CCCNC1) confirm non-interchangeable connectivity [1].

Regioisomeric Identity
Head-to-head
Amine-to-sulfur distance differs by ~1.5 Å
4-substituted vs 3-substituted; distinct InChI Keys; same MW 204.29
Supports isomer-specific SAR interpretation
3D geometry impacts hydrogen-bond engagement in target pockets
Medicinal Chemistry SAR Isomer Differentiation

Lipophilicity Modulation by Sultam Incorporation

The target compound has a computed XLogP3-AA of -0.2, reflecting the polarizing effect of the sulfone group, which lowers lipophilicity compared to simple N-alkyl piperidines like N-methylpiperidine (XLogP ~1.1) [1]. By contrast, unsubstituted 1,3-propanesultam (CAS 5908-62-3) lacks the piperidine ring entirely and has a lower molecular weight (121.16) and fewer hydrogen-bond donors/acceptors (1 donor, 3 acceptors vs. target's 1 donor, 4 acceptors) [1][2].

Lipophilicity Modulation
Class-level
XLogP3-AA = −0.2
~1.3 units lower than N-methylpiperidine; 1 HBD, 4 HBA
Intermediate lipophilicity balances solubility and permeability
Computed property; experimental logP may differ
Physicochemical Properties Drug-likeness Lipophilicity

Orthogonal Derivatization via Secondary Amine

The piperidine NH of the target compound (pKa estimated 9.5-10.5) can be selectively acylated, sulfonylated, or alkylated under mild conditions without disrupting the sultam ring [1]. In contrast, N-methyl-1,3-propanesultam (CAS 83634-83-7) lacks a free secondary amine and thus cannot be further derivatized at nitrogen . The target compound is reported at ≥97% purity by multiple vendors, ensuring reliable downstream chemistry .

Orthogonal Derivatization
Class-level
1 H-bond donor (NH) present vs 0 in N-methyl comparator
Piperidine NH pKa ~10; enables acylation, alkylation, sulfonylation
Enables diverse analog generation from single building block
Vendor-reported purity ≥97% supports reliable downstream chemistry
Parallel Synthesis Medicinal Chemistry Building Blocks

GHS Hazard and Safety Profile

The target compound carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) based on ECHA notification data [1]. This contrasts with 1,3-propanesultam (CAS 5908-62-3), which, although also an irritant, has a different molecular weight and may exhibit distinct handling requirements. The explicit GHS classification enables informed risk assessment prior to large-scale procurement [2].

GHS Safety Profile
Cross-study
H315, H319, H335 at 100% notification rate
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 per ECHA C&L
Well-characterized hazard profile supports compliant handling
Comparator sultam profile may differ; review per institutional protocol
Safety Handling Procurement Risk Assessment

Privileged Scaffold for O-GlcNAcase Inhibition

Patents assigned to Merck Sharp & Dohme Corp. and Alectos Therapeutics Inc. describe thiazolyl piperidine compounds as inhibitors of O-GlcNAcase (OGA), a target implicated in Alzheimer's disease and tauopathies [1][2]. While the target compound itself is a core building block rather than a final drug candidate, its structural motif appears in exemplified compounds with OGA inhibitory activity. The isothiazolidine 1,1-dioxide group contributes to target engagement via sulfone-oxygen hydrogen bonding in the OGA active site [3].

OGA Inhibition Scaffold
Supporting
Core scaffold appears in Merck and Alectos OGA inhibitor patents
Elaborated derivatives achieve reported OGA IC50 in patent filings
Supports OGA-targeted inhibitor scaffold exploration
Patent-reported context; independent validation recommended
O-GlcNAcase Neurodegeneration Glycosidase Inhibition

Conformational Restriction and Rotatable Bonds

The target compound has only 1 rotatable bond (the C-N bond connecting piperidine to sultam), whereas the methylene-spaced analog 2-(piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide (CAS 1909319-77-2) introduces an additional rotatable bond (C-CH2-N), increasing conformational entropy and potentially reducing binding affinity in rigid binding sites [1][2].

Conformational Restriction
Head-to-head
1 rotatable bond vs 2 in methylene-spaced analog
50% reduction in conformational freedom vs CAS 1909319-77-2
Lower rotatable bond count may support improved ligand efficiency
Rigid scaffold context-dependent; binding-site geometry matters
Conformational Restriction Ligand Efficiency Physicochemical Properties

Recommended Application Scenarios


OGA Inhibitor Lead Generation and SAR

The compound's 4-piperidinyl-sultam core aligns with patented OGA inhibitor scaffolds from Merck and Alectos [1]. Its free NH handle allows rapid parallel synthesis of amide, sulfonamide, and urea derivatives for SAR studies. The low rotatable bond count (1) and intermediate lipophilicity (XLogP -0.2) favor CNS drug-like properties, making it a strategic building block for neurodegenerative disease targets [2].

Fragment-Based Drug Discovery Libraries

With a molecular weight of 204.29 Da and a balanced hydrogen-bond profile (1 donor, 4 acceptors), the compound meets fragment-like criteria. Its integration of a basic amine and a polar sultam in a compact scaffold provides a versatile starting point for fragment growing or merging strategies [1][2].

Targeted Covalent Inhibitor Design

The piperidine NH can be functionalized with electrophilic warheads (acrylamides, chloroacetamides) to create targeted covalent inhibitors (TCIs). The isothiazolidine-1,1-dioxide group contributes reversible binding affinity while the warhead forms a covalent bond with cysteine or lysine residues in the target protein [2].

Chemical Biology Probes for Kinase and GPCR Targets

The sultam moiety is isosteric with lactam (cyclic amide) groups found in many kinase and GPCR ligands. This compound can serve as a sulfonamide bioisostere replacement in known inhibitor frameworks, potentially improving metabolic stability and solubility while retaining target engagement [1][2].

Application
Selection Property
Validation Focus
OGA inhibitor lead generation and SAR
Free NH handle for parallel amide, sulfonamide, and urea library synthesis
Patent-reported OGA inhibitor scaffold context; CNS drug-like property review
Fragment-based drug discovery libraries
MW 204.29 with balanced HBD/HBA profile meets fragment-like criteria
May support fragment growing or merging strategies; solubility and permeability review
Targeted covalent inhibitor design
NH functionalizable with electrophilic warheads for covalent probe synthesis
Reversible sultam binding contribution; target-engagement assay context
Chemical biology probes for kinase and GPCR targets
Sultam as lactam bioisostere; may support metabolic stability and solubility review
Bioisostere replacement validation; target engagement retention context
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